2-[(2-furylmethyl)thio]-N-(4-methylphenyl)acetamide
Overview
Description
2-[(2-furylmethyl)thio]-N-(4-methylphenyl)acetamide is a chemical compound that has been widely studied in the field of medicinal chemistry due to its potential therapeutic properties. This compound belongs to the family of thioamides and has been shown to exhibit various biological activities.
Scientific Research Applications
2-[(2-furylmethyl)thio]-N-(4-methylphenyl)acetamide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. Additionally, it has been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Mechanism of Action
The exact mechanism of action of 2-[(2-furylmethyl)thio]-N-(4-methylphenyl)acetamide is not fully understood. However, it has been proposed that it exerts its biological effects by modulating the activity of various enzymes and receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation, alleviate pain, and suppress seizures in animal models. Additionally, it has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce the accumulation of amyloid-beta plaques in the brain, a hallmark of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[(2-furylmethyl)thio]-N-(4-methylphenyl)acetamide is its broad range of biological activities. This makes it a promising candidate for the development of new drugs for various diseases. However, one of the limitations of this compound is its relatively low solubility in water, which can make it challenging to work with in certain experimental settings.
Future Directions
There are several future directions for research on 2-[(2-furylmethyl)thio]-N-(4-methylphenyl)acetamide. One area of interest is the development of new drugs based on this compound for the treatment of various diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets in the body. Finally, more research is needed to determine the safety and efficacy of this compound in humans.
properties
IUPAC Name |
2-(furan-2-ylmethylsulfanyl)-N-(4-methylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-11-4-6-12(7-5-11)15-14(16)10-18-9-13-3-2-8-17-13/h2-8H,9-10H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDZVHVERINPDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSCC2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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